molecular formula C13H17NO3 B13018688 Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate

Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate

Cat. No.: B13018688
M. Wt: 235.28 g/mol
InChI Key: WIIXQDNCFGJHFM-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-hydroxy-2,2-dimethylazetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a building block in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or protein being studied .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-oxo-2,2-dimethylazetidine-1-carboxylate
  • Benzyl 3-hydroxy-2,2-dimethylazetidine-1-methanol
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate is unique due to its specific azetidine ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Biological Activity

Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H17NO3\text{C}_{13}\text{H}_{17}\text{N}\text{O}_3

This compound features an azetidine ring system, which is known for its ability to interact with various biological targets.

The biological activity of this compound has been linked to several mechanisms:

  • Histone Deacetylase Inhibition : Studies have indicated that derivatives of this compound exhibit significant histone deacetylase (HDAC) inhibitory activity, which can lead to altered gene expression involved in cancer progression and inflammation .
  • Antiviral Activity : Research highlights its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), suggesting that it may play a role in antiretroviral therapy by inhibiting viral replication .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Mechanism Reference
Histone Deacetylase InhibitionModulation of gene expression
Antiviral (NNRTI)Inhibition of reverse transcriptase
Cytotoxic EffectsInduction of apoptosis in cancer cells

Case Study 1: Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability in MDA-MB-231 breast cancer cells compared to non-cancerous MCF-10A cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent .

Case Study 2: Antiviral Properties

In another study focusing on NNRTIs, researchers employed structure-based drug design to identify this compound as a promising candidate. Molecular docking studies revealed strong binding affinities at the active site of reverse transcriptase, suggesting effective inhibition of HIV replication. This positions the compound as a viable option for further development in antiretroviral therapy .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate

InChI

InChI=1S/C13H17NO3/c1-13(2)11(15)8-14(13)12(16)17-9-10-6-4-3-5-7-10/h3-7,11,15H,8-9H2,1-2H3

InChI Key

WIIXQDNCFGJHFM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CN1C(=O)OCC2=CC=CC=C2)O)C

Origin of Product

United States

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